molecular formula C13H13N3O B13704315 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline

2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline

Cat. No.: B13704315
M. Wt: 227.26 g/mol
InChI Key: FJPOZUVCFIDQSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzene derivative, the introduction of amino and methoxy groups can be achieved through nucleophilic substitution reactions. The cyclization step often requires the use of strong acids or bases to facilitate the formation of the quinazoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing catalysts to enhance reaction rates. Techniques such as recrystallization and chromatography are used to purify the final product, ensuring it meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazolines.

Scientific Research Applications

2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline exerts its effects is primarily through its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazoline: Shares the quinazoline core but lacks the methoxy group, resulting in different reactivity and applications.

    8-Methoxyquinazoline: Similar structure but without the amino group, affecting its biological activity.

    5,10-Dihydroquinazoline: Lacks both the amino and methoxy groups, making it less reactive.

Uniqueness

2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

8-methoxy-5,10-dihydrobenzo[g]quinazolin-2-amine

InChI

InChI=1S/C13H13N3O/c1-17-11-3-2-8-4-10-7-15-13(14)16-12(10)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3,(H2,14,15,16)

InChI Key

FJPOZUVCFIDQSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC3=CN=C(N=C3C2)N)C=C1

Origin of Product

United States

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